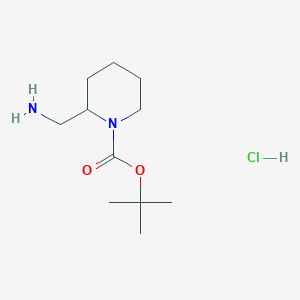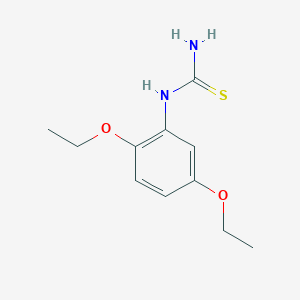
(2,5-Diethoxyphenyl)thiourea
Overview
Description
“(2,5-Diethoxyphenyl)thiourea” is a chemical compound with the molecular formula C11H16N2O2S . It is a type of thiourea, which are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
Thiourea and its derivatives, including “(2,5-Diethoxyphenyl)thiourea”, are privileged structures in medicinal chemistry. These moieties constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .Chemical Reactions Analysis
Thiourea has exhibited extremely rich dynamical behavior when being oxidized either through a chemical approach or via an electrochemical method . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated .Physical And Chemical Properties Analysis
Thermodynamic properties of thiourea and its oxides are investigated by measuring their thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) simultaneously .Scientific Research Applications
Adrenal Gland Studies :
- Thiourea derivatives have been used to study the adrenal gland, particularly in relation to thyroid function. Chronic exposure to thiourea can affect thyroid function, leading to redox imbalance and impacting the morphological, quantitative, and functional aspects of the adrenal gland (Chakraborty, Sarkar, Dey, & Chandra, 2018).
Green Chemistry :
- Thioureas are significant in green chemistry, particularly in synthesizing various derivatives. A study reported an environmentally friendly approach for synthesizing 1,3-disubstituted thiourea derivatives using solar energy, highlighting the potential for sustainable chemical processes (Kumavat, Jangale, Patil, Dalal, Meshram, & Dalal, 2013).
Corrosion Inhibition :
- Thiourea derivatives have been explored as corrosion inhibitors for various metals. Research has shown that certain thiourea compounds can inhibit the corrosion of steel and other metals in acidic environments, demonstrating their practical applications in material science (Singh, 1993).
Antioxidant Properties :
- Thiourea derivatives exhibit antioxidant properties and can react with various oxidants, influencing their potential application in mitigating oxidative stress in biological systems (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).
Antibacterial and Antiviral Activities :
- These compounds have shown promise in medicinal chemistry due to their antibacterial and antiviral activities. Studies have found specific thiourea derivatives to be effective against various bacterial strains and viruses, including methicillin-resistant Staphylococcus aureus (MRSA) and myxoviruses (Dolan, Gavin, Eshwika, Kavanagh, McGinley, & Stephens, 2016); (Todoulou, Papadaki-Valiraki, Filippatos, Ikeda, & Clercq, 1994).
DNA Binding and Cytotoxicity :
- Thiourea derivatives have been studied for their DNA-binding properties and potential cytotoxic effects, making them relevant in cancer research and therapy. Their ability to bind DNA and exhibit cytotoxic effects on cancer cell lines suggests potential applications in the development of new anticancer drugs (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-diethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-14-8-5-6-10(15-4-2)9(7-8)13-11(12)16/h5-7H,3-4H2,1-2H3,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAWZSMTIKVQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Diethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



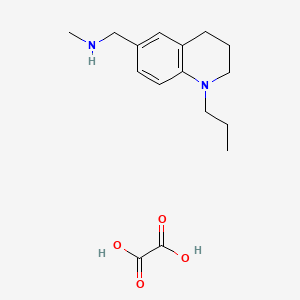
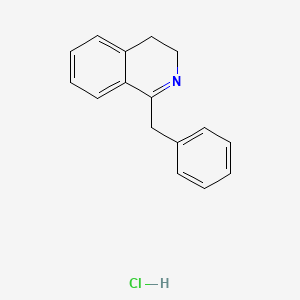
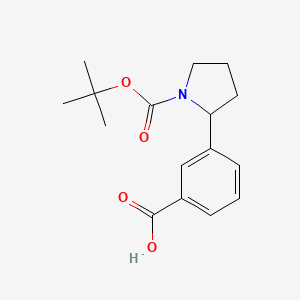
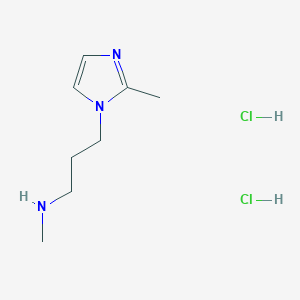

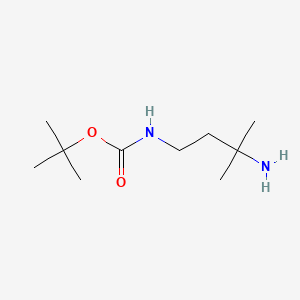
![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
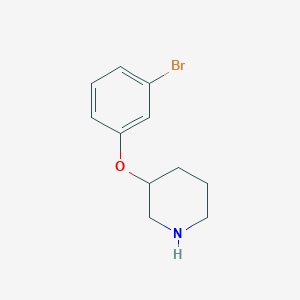
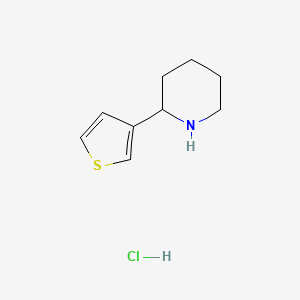
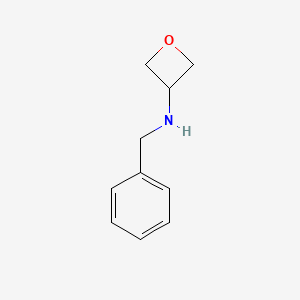
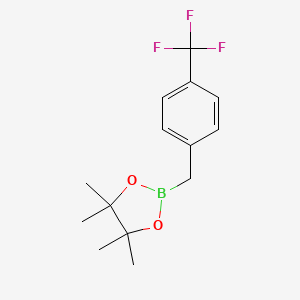
![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)
